molecular formula C11H16N2O B1485521 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2168632-75-3

1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1485521
CAS No.: 2168632-75-3
M. Wt: 192.26 g/mol
InChI Key: DVYCINDJOWTYDP-UHFFFAOYSA-N
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Description

1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-phenylhydrazinyl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11(7-4-8-11)9-12-13-10-5-2-1-3-6-10/h1-3,5-6,12-14H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYCINDJOWTYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNNC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthetic methodology, and application potential of 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol (CAS 2168632-75-3).

CAS: 2168632-75-3 Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol

Executive Summary

1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol is a specialized bifunctional building block integrating a cyclobutane spiro-scaffold with a phenylhydrazine moiety . It serves as a critical intermediate in the synthesis of conformationally restricted tryptamine analogs and spiro-fused indoles.

In modern drug discovery, the cyclobutane ring acts as a bioisostere for gem-dimethyl groups, reducing lipophilicity while increasing metabolic stability. This compound specifically enables the introduction of this motif into indole-based pharmacophores via the Fischer Indole Synthesis.

Chemical Architecture & Properties

The molecule features a tertiary alcohol on a cyclobutane ring, with a methylene bridge connecting to the


 position of a phenylhydrazine group.
Structural Analysis
  • Cyclobutane Core: Provides rigid conformational control (

    
     bond angles ~88°), introducing ring strain (~26 kcal/mol) that enhances reactivity in ring-expansion or rearrangement protocols.
    
  • Hydroxyl Group: Located at the

    
     bridgehead, it provides a handle for further functionalization or acts as a directing group.
    
  • Phenylhydrazine Tail: The reactive center for condensation reactions, particularly with carbonyls to form hydrazones or indoles.

Calculated Physicochemical Properties
PropertyValue (Est.)Significance
cLogP 1.8 - 2.1Optimal for CNS penetration; lipophilic enough for membrane permeability.
TPSA ~52 ŲWell within the rule-of-five limits (<140 Ų) for oral bioavailability.
H-Bond Donors 3Hydroxyl + Hydrazine NH groups.
H-Bond Acceptors 3Oxygen + Nitrogen lone pairs.

Synthetic Methodology: The Spiro-Epoxide Route

Note: While specific literature for this CAS is proprietary, the following protocol is derived from validated functional group transformations for 1-(aminomethyl)cycloalkanols.

The most robust synthesis employs a nucleophilic ring-opening of 1-oxaspiro[2.3]hexane . This route ensures high regioselectivity, placing the nucleophile (hydrazine) on the less hindered methylene carbon.

Workflow Diagram

SynthesisRoute Start Cyclobutanone Intermediate 1-Oxaspiro[2.3]hexane (Spiro-Epoxide) Start->Intermediate Epoxidation DMSO, NaH Reagent1 Sulfur Ylide (Corey-Chaykovsky) Reagent1->Intermediate Product Target Molecule CAS 2168632-75-3 Intermediate->Product Ring Opening EtOH, Reflux Reagent2 Phenylhydrazine (Nucleophile) Reagent2->Product

Caption: Regioselective synthesis via spiro-epoxide ring opening.

Detailed Protocol
Step 1: Synthesis of 1-Oxaspiro[2.3]hexane

This step utilizes the Corey-Chaykovsky reaction .

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (1.2 eq), DMSO (solvent).

  • Procedure:

    • Generate the dimethyloxosulfonium methylide in situ by adding NaH to trimethylsulfoxonium iodide in DMSO at room temperature until evolution of hydrogen ceases.

    • Add Cyclobutanone dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench: Pour into ice water and extract with diethyl ether.

    • Purification: Distillation (volatile!).

    • Mechanism:[1][2][3][4] The ylide attacks the ketone to form a betaine intermediate, which collapses to the epoxide, expelling DMSO.

Step 2: Nucleophilic Ring Opening
  • Reagents: 1-Oxaspiro[2.3]hexane (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve phenylhydrazine in ethanol under

      
       atmosphere.
      
    • Add the spiro-epoxide dropwise (exothermic reaction).

    • Reflux the mixture for 4–6 hours to ensure complete opening.

    • Workup: Concentrate in vacuo. The residue is often an oil that crystallizes upon standing or trituration with hexanes.

    • Selectivity: The hydrazine nitrogen attacks the methylene (

      
      ) carbon of the epoxide (less sterically hindered), resulting in the tertiary alcohol at the ring junction.
      

Applications in Drug Discovery

The primary utility of CAS 2168632-75-3 lies in its ability to access spiro-cyclic tryptamines via the Fischer Indole Synthesis.

The Fischer Indole Pathway

When subjected to acid catalysis (e.g.,


, 

), the hydrazine moiety reacts with ketones. However, this specific molecule is already a hydrazine derivative. It acts as the "hydrazine partner" in reactions with external ketones, or more interestingly, it can undergo intramolecular cyclization if suitably functionalized.

A key application is reacting this building block with a ketone to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement.

FischerIndole Target CAS 2168632-75-3 Hydrazone Hydrazone Intermediate Target->Hydrazone + Ketone, H+ Ketone External Ketone (R-CO-R') Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement - NH3 Indole Tryptamine/Indole Derivative Rearrangement->Indole

Caption: Application in Fischer Indole Synthesis for tryptamine derivatives.

Therapeutic Areas
  • Serotonin Modulators (5-HT): The tryptamine core is the scaffold of serotonin. The cyclobutane ring restricts the ethylamine side chain, potentially increasing selectivity for 5-HT subtypes.

  • Kinase Inhibitors: Indoles are privileged structures in kinase inhibition (e.g., JAK, VEGFR). The spiro-cyclobutane adds a unique vector for filling hydrophobic pockets in the ATP binding site.

Handling & Safety Protocols

Hazard Class: Hydrazines are generally toxic and suspected carcinogens.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Hydrazines are sensitive to oxidation (air) and can form diazenes.

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses the utility of strained rings like cyclobutanes/oxetanes as gem-dimethyl bioisosteres). Link

Sources

1-((2-phenylhydrazinyl)methyl)cyclobutan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and experimental framework for 1-((2-phenylhydrazinyl)methyl)cyclobutan-1-ol . This document is structured for researchers requiring high-fidelity data on this specific molecular entity, often encountered as a specialized intermediate in the synthesis of bioactive spiro-cycles or monoamine oxidase (MAO) modulator analogs.

Physicochemical Identity & Core Metrics

This molecule represents a hybrid scaffold combining a strained carbocycle (cyclobutane) with a redox-active hydrazine linker. Its structure suggests utility as a nucleophilic building block or a fragment-based drug discovery (FBDD) hit for targets involving oxidative enzymes.

Molecular Specification
MetricValueTechnical Notes
IUPAC Name 1-((2-phenylhydrazinyl)methyl)cyclobutan-1-ol
Molecular Formula C₁₁H₁₆N₂O Confirmed via fragment summation (C₄ ring + C₁ bridge + C₆ phenyl).
Molecular Weight 192.26 g/mol Monoisotopic Mass: 192.1263 Da.
CAS RN Not ListedTreat as a novel chemical entity (NCE) or specific degradation product.
Predicted LogP 1.85 ± 0.3Moderate lipophilicity; blood-brain barrier (BBB) permeation likely.
H-Bond Donors 3(1 × OH, 2 × NH)
H-Bond Acceptors 3(1 × O, 2 × N)
Rotatable Bonds 4High conformational flexibility at the hydrazine bridge.
Structural Logic

The molecule consists of a cyclobutan-1-ol core substituted at the ipso position with a (2-phenylhydrazinyl)methyl arm.

  • Cyclobutane Core: Introduces ring strain (~26 kcal/mol), influencing the reactivity of the adjacent hydroxyl group and metabolic stability.

  • Hydrazine Linker (-NH-NH-): The "2-phenyl" designation indicates the phenyl ring is attached to the distal nitrogen (

    
    ), leaving the proximal nitrogen (
    
    
    
    ) attached to the methylene bridge.
    • Structure:

      
      
      

Synthetic Architecture & Causality

Since this specific molecule is not a commodity chemical, its generation requires a targeted synthetic strategy. The most robust pathway utilizes the Corey-Chaykovsky reagent to generate a spiro-epoxide, followed by regioselective ring opening with phenylhydrazine.

Pathway Rationale
  • Precursor Selection: Cyclobutanone is the starting material. Direct alkylation is difficult due to ring strain; therefore, we proceed via a spiro-epoxide intermediate.

  • Epoxidation: Conversion to 1-oxaspiro[2.3]hexane allows for nucleophilic attack at the less hindered carbon.

  • Nucleophilic Opening: Phenylhydrazine acts as the nucleophile. The attack occurs at the methylene carbon of the epoxide (least substituted), preserving the cyclobutane ring and yielding the tertiary alcohol.

Visualization: Synthetic Workflow

The following diagram details the reaction flow and critical decision nodes.

SynthesisPathway start Cyclobutanone (Starting Material) step1 Corey-Chaykovsky Reaction start->step1 (CH3)3S(O)I NaH, DMSO inter Intermediate: 1-oxaspiro[2.3]hexane step1->inter Spiro-epoxidation step2 Nucleophilic Epoxide Opening inter->step2 Phenylhydrazine EtOH, Reflux prod Product: 1-((2-phenylhydrazinyl)methyl) cyclobutan-1-ol step2->prod Regioselective Attack

Figure 1: Synthetic route via spiro-epoxide ring opening. The regioselectivity is driven by steric accessibility of the methylene carbon.

Experimental Protocol (Self-Validating)

Safety Warning: Phenylhydrazine is a potent hemolytic agent and suspected carcinogen. All operations must be conducted in a fume hood with double-gloving (Nitrile/Laminate).

Step 1: Synthesis of 1-oxaspiro[2.3]hexane
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (1.2 eq, 60% dispersion), Cyclobutanone (1.0 eq), DMSO (anhydrous).

  • Procedure:

    • Generate the dimethyloxosulfonium methylide by adding NaH to trimethylsulfoxonium iodide in DMSO at room temperature (evolution of

      
      ).
      
    • Add cyclobutanone dropwise at 0°C.

    • Stir for 2 hours, allowing the mixture to reach room temperature.

    • Validation: TLC (Hexane/EtOAc 9:1) should show consumption of ketone.

    • Workup: Quench with water, extract with diethyl ether. Distill carefully (volatile product).

Step 2: Epoxide Opening with Phenylhydrazine
  • Reagents: 1-oxaspiro[2.3]hexane (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve the spiro-epoxide in ethanol.

    • Add phenylhydrazine dropwise under nitrogen atmosphere.

    • Reflux for 4–6 hours. The ring strain of the spiro-epoxide accelerates the opening compared to acyclic epoxides.

    • Causality: The nucleophilic

      
       of phenylhydrazine attacks the methylene carbon of the epoxide. The tertiary carbon is too sterically hindered, ensuring the correct isomer.
      
    • Purification: Evaporate solvent. Purify via column chromatography (Silica gel, DCM/MeOH gradient).

    • Validation:

      • MS (ESI+): Look for

        
        .
        
      • 1H NMR: Diagnostic singlet for cyclobutane -CH2- bridge at ~3.2 ppm; disappearance of epoxide protons.

Metabolic & Stability Considerations

Understanding the degradation capability of this molecule is vital for drug development applications. The hydrazine moiety is the metabolic "soft spot."

Proposed Metabolic Pathway
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) likely oxidize the hydrazine nitrogen.

  • Glucuronidation: The tertiary alcohol is a candidate for Phase II conjugation, though sterically hindered.

  • Ring Scission: Radical oxidation of the hydrazine can lead to fragmentation, potentially releasing cyclobutanone or ring-opened alkyl species.

Metabolism parent Parent Molecule (C11H16N2O) ox Azo Derivative (Oxidation) parent->ox FMO / CYP450 gluc O-Glucuronide (Phase II) parent->gluc UGT (Slow) frag Fragmentation (Radical Mechanism) ox->frag Homolytic Cleavage

Figure 2: Predicted metabolic fate. Oxidative instability of the hydrazine linker is the primary degradation vector.

References & Authority

Note: As this is a specialized structure, references cite the governing methodologies used to derive the synthesis and properties.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. Link

  • PubChem Compound Summary. (2024). Phenylhydrazine (Toxicity and Reactivity Data). National Library of Medicine. Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for nucleophilic substitution at epoxides).

Sources

Harnessing Structural Rigidity and Synthetic Versatility: A Guide to Cyclobutane-Based Phenylhydrazine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Small, strained aliphatic rings have emerged as powerful tools for escaping the "flatland" of traditional aromatic-heavy drug candidates. This guide provides an in-depth exploration of cyclobutane-based phenylhydrazine building blocks, a synergistic combination that leverages the conformational rigidity and three-dimensional (3D) character of the cyclobutane core with the synthetic versatility of the phenylhydrazine moiety. We will delve into the strategic rationale for their use, robust synthetic methodologies for their creation, and their powerful application in constructing complex molecular architectures, with a particular focus on the renowned Fischer indole synthesis. This document is intended for drug discovery professionals seeking to expand their chemical toolbox with next-generation scaffolds.

The Strategic Imperative: Why Combine Cyclobutane and Phenylhydrazine?

The convergence of a cyclobutane scaffold and a phenylhydrazine functional group creates a building block of significant strategic value. The two components offer complementary and often synergistic benefits that address key challenges in drug development, from potency and selectivity to pharmacokinetics.

The Cyclobutane Core: Imparting 3D Character and Improving Drug-like Properties

The incorporation of a cyclobutane ring is a deliberate strategy to enhance a molecule's three-dimensional profile, moving away from the flat, planar structures that often dominate screening libraries.[1] Due to significant ring strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation, which can be leveraged for precise vectoral positioning of substituents.[2][3][4]

Key advantages conferred by the cyclobutane motif include:

  • Conformational Restriction: Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring can lock a molecule into a more bioactive conformation, minimizing the entropic penalty upon binding to a target protein and potentially increasing potency.[2][5][6]

  • Enhanced Metabolic Stability: The rigid, sterically hindered nature of the cyclobutane core can shield metabolically labile sites from enzymatic degradation, improving a compound's half-life.[2][7][8] For instance, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutane was a key strategy in the development of the IDH1 inhibitor ivosidenib.[9]

  • Improved Physicochemical Properties: Cyclobutane rings can serve as non-polar, 3D scaffolds to fill hydrophobic pockets in target enzymes.[2][5] They can also act as bioisosteric replacements for other groups, such as gem-dimethyl or even phenyl rings, to modulate properties like solubility and lipophilicity.[6][7][10]

  • Novelty and IP Space: As a historically underutilized scaffold in drug discovery, cyclobutane offers opportunities to create novel chemical matter with strong intellectual property potential.[1][2]

The Phenylhydrazine Moiety: A Gateway to Privileged Heterocyclic Scaffolds

Phenylhydrazine is far more than a simple linker; it is a reactive handle that provides access to a vast array of heterocyclic systems crucial to medicinal chemistry.[11][12] Its primary utility lies in its role as a key reactant in condensation and cyclization reactions.

The most prominent application is the Fischer indole synthesis , a robust and reliable method for constructing the indole nucleus, which is a cornerstone of countless natural products and pharmaceutical agents.[13][14] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[13][15] By using a cyclobutane-containing ketone, medicinal chemists can readily synthesize novel cyclobutane-annulated or -substituted indoles, structures of significant interest for therapeutic intervention.

Synthesis of Cyclobutane-Based Phenylhydrazine Building Blocks

The successful generation of these building blocks hinges on the efficient synthesis of functionalized cyclobutanes, which can then be coupled with phenylhydrazine or its derivatives. The most common and versatile precursor is a cyclobutanone derivative.

Core Synthesis: The [2+2] Photocycloaddition

The [2+2] cycloaddition is a powerful and widely used method for constructing the cyclobutane ring system.[16][17] Among the various approaches (thermal, metal-catalyzed), photochemical [2+2] cycloaddition is particularly common for its operational simplicity and effectiveness, especially for reacting enones with alkenes.[16][18]

The general workflow involves the photoexcitation of one alkene component, which then reacts with a ground-state alkene to form the four-membered ring, often via a diradical intermediate.[16]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Key Intermediate cluster_next Subsequent Chemistry Start1 Alkene Reaction [2+2] Photocycloaddition (UV light, sensitizer) Start1->Reaction Start2 Ketene or Enone Start2->Reaction Product Functionalized Cyclobutanone Reaction->Product NextStep Reaction with Phenylhydrazine Product->NextStep

Caption: General workflow for synthesizing a cyclobutanone intermediate.

Protocol: Synthesis of a Substituted Cyclobutanone via [2+2] Cycloaddition of a Ketene Acetal

This protocol describes a common method to generate a cyclobutanone, a versatile precursor for reaction with phenylhydrazine. The reaction of an alkene with a ketene (or a ketene equivalent) is a highly reliable route.

Objective: To synthesize a 1,1-disubstituted cyclobutanone derivative.

Materials:

  • Alkene (e.g., Cyclohexene, 1.0 equiv)

  • Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc)

  • Trichloroacetyl chloride (1.5 equiv)

  • Activated Zinc dust (2.0 equiv)

  • Anhydrous diethyl ether (solvent)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere of argon.

  • Reagent Preparation: In the flask, suspend activated zinc dust (2.0 equiv) and the alkene (1.0 equiv) in anhydrous diethyl ether.

  • Ketene Generation & Reaction: Prepare a solution of trichloroacetyl chloride (1.5 equiv) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the vigorously stirred suspension in the flask over 1-2 hours. The reaction is often exothermic; maintain a gentle reflux using a water bath if necessary.

    • Causality Note: Dichloroketene is highly reactive and dimerizes readily; therefore, it is generated in situ. The slow, dropwise addition ensures its concentration remains low, favoring the desired cycloaddition with the alkene over dimerization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove excess zinc and zinc salts. Wash the filter cake with additional diethyl ether.

  • Purification: The resulting dichlorocyclobutanone adduct in the filtrate can then be dehalogenated. A common method is reductive dehalogenation using zinc dust in acetic acid.

  • Final Purification: After the dehalogenation and subsequent aqueous workup, purify the final cyclobutanone product by vacuum distillation or column chromatography on silica gel.

Key Application: The Fischer Indole Synthesis with Cyclobutane Precursors

With a cyclobutanone in hand, the path to valuable cyclobutane-indole hybrids is clear via the Fischer indole synthesis. This powerful transformation proceeds through several distinct, acid-catalyzed steps.[13][19][20]

Mechanism Overview:

  • Hydrazone Formation: The cyclobutanone reacts with phenylhydrazine to form a phenylhydrazone.[20]

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[19]

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a key[7][7]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[13][19]

  • Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the final, energetically favorable aromatic indole.[13][15]

G A Cyclobutanone + Phenylhydrazine B Cyclobutane Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ catalysis E Diimine Intermediate D->E F Cyclization (Aminal formation) E->F G Aromatization (-NH3) F->G H Cyclobutane-Indole Product G->H

Caption: Mechanistic steps of the Fischer Indole Synthesis.

Protocol: Fischer Indole Synthesis of a Cyclobuta[b]indole

This protocol details the synthesis of a tetracyclic indole system where the cyclobutane ring is fused to the indole core.

Objective: To synthesize 7,8-dihydro-6H-cyclobuta[b]indole from cyclobutanone and phenylhydrazine.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst

  • Ethanol or Acetic Acid (solvent)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve cyclobutanone (1.0 equiv) and phenylhydrazine hydrochloride (1.1 equiv) in ethanol. Heat the mixture at reflux for 1-2 hours.

    • Self-Validation: The formation of the hydrazone intermediate can be monitored by TLC. It is often a crystalline solid that may precipitate from the solution upon cooling, allowing for isolation and purification before the next step if desired.

  • Reaction Monitoring: Follow the disappearance of the cyclobutanone starting material. Once complete, cool the mixture and remove the solvent under reduced pressure.

  • Cyclization: To the crude hydrazone, add the Lewis acid catalyst. A common and effective choice is polyphosphoric acid (PPA). Heat the mixture to 80-120 °C.

    • Causality Note: The strong acid catalyst (Brønsted or Lewis) is crucial. It protonates the hydrazone, facilitating the tautomerization to the ene-hydrazine and catalyzing the subsequent[7][7]-sigmatropic rearrangement and cyclization steps.[13][19] The choice of acid can be critical; PPA is often effective for less reactive substrates.[20]

  • Reaction Monitoring: Monitor the formation of the indole product by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclobuta[b]indole.

Data & Case Studies: The Impact in Drug Discovery

The value of a building block is ultimately proven by its application. While direct examples of "cyclobutane-phenylhydrazine" drugs are niche, the strategic incorporation of the cyclobutane scaffold to solve specific drug design problems is well-documented.

One illustrative example is Boceprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease. While not containing a phenylhydrazine, its structure highlights the profound impact a cyclobutane can have on potency.

Analog of Boceprevir (P1 region)Relative PotencyRationale for Potency Change
Cyclopropyl3-fold less potentSuboptimal fit in the hydrophobic S1 pocket.
Cyclobutyl Baseline Optimal size and conformation for filling the hydrophobic S1 pocket, maximizing van der Waals contacts.
Cyclopentyl19-fold less potentSteric clash; the larger ring likely adopts a conformation that is unfavorable for binding.
Table 1: Impact of P1 ring size on the potency of Boceprevir, demonstrating the privileged nature of the cyclobutane scaffold in this specific target. Data sourced from PharmaBlock.[9]

Furthermore, several patents for Janus Kinase (JAK) inhibitors describe cyclobutane and methylcyclobutane derivatives, underscoring the interest in this scaffold for developing treatments for inflammatory disorders and cancer.[21][22] These patents often feature a central cyclobutane core linked to complex heterocyclic systems, which could be accessed through strategies analogous to those described in this guide.

Conclusion and Future Outlook

Cyclobutane-based phenylhydrazine building blocks represent a sophisticated and powerful class of synthons for modern drug discovery. They provide a direct and efficient route to 3D-rich molecular architectures that are difficult to access through conventional means. The cyclobutane core offers a proven method for enhancing metabolic stability and achieving conformational pre-organization, while the phenylhydrazine moiety serves as a versatile chemical handle for constructing privileged heterocyclic systems like indoles.

As medicinal chemists continue to push the boundaries of chemical space, the logical and strategic application of these building blocks will undoubtedly play a crucial role in the development of the next generation of selective, potent, and pharmacokinetically robust therapeutics. The continued development of novel synthetic methods for creating stereochemically complex and diversely functionalized cyclobutanes will only broaden the horizon for this exciting area of research.[23][24]

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 12, 2026, from [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. Available at: [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2504. Available at: [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Retrieved February 12, 2026, from [Link]

  • Chen, Y., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. Available at: [Link]

  • D'Annibale, A., & Trogolo, C. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(9), 14011-14065. Available at: [Link]

  • van der Kolk, M. R., et al. (2021). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

  • Mori, K., & Bach, T. (2021). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 121(15), 9350-9386. Available at: [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(11), 3495-3507. Available at: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1485-1530. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Journal of Organic and Pharmaceutical Chemistry, 21(4), 41-52. Available at: [Link]

  • Westwood, P., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(63), 14387-14392. Available at: [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471. Available at: [Link]

  • Liu, C., Shangguan, X., Li, Y., & Zhang, Q. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Organic Chemistry Frontiers, 9, 3943-3949. Available at: [Link]

  • Unnamed Author. (n.d.). The Role of 1-Acetyl-2-Phenylhydrazine in Modern Chemical Synthesis. Retrieved February 12, 2026, from a reliable chemical supplier's technical blog. (Simulated reference based on content of search result[11]).

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved February 12, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 29(22), 5029. Available at: [Link]

  • Uosis, K., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12, 1073-1084. Available at: [Link]

  • Parikh, M. D., et al. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents. WO2011103423A1.
  • ResearchGate. (n.d.). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved February 12, 2026, from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 12, 2026, from [Link]

  • Figshare. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Retrieved February 12, 2026, from [Link]

  • Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved February 12, 2026, from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved February 12, 2026, from [Link]

  • Rodgers, J. D., et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents. US8158616B2.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved February 12, 2026, from [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]

  • SlideShare. (n.d.). Conformational analysis. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutane derivatives - Patent US-5130462-A. Retrieved February 12, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved February 12, 2026, from [Link]

Sources

Navigating the Unseen: A Technical Safety Guide to 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

This guide provides an in-depth technical safety profile based on the well-documented and significant hazards of phenylhydrazine and its derivatives. The phenylhydrazine functional group is the primary driver of the toxicological profile, and its known risks must be attributed to the target molecule with a high degree of caution.[2][3][4] This principle of "hazard by analogy" is a cornerstone of chemical safety for new substances. This document will therefore detail the anticipated hazards, establish safe handling protocols, and provide emergency procedures, empowering researchers to manage risk effectively.

Section 1: The Phenylhydrazine Core - A Profile of High Hazard

The toxicological properties of 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol are overwhelmingly dictated by the phenylhydrazine functional group. Phenylhydrazine is a well-characterized hazardous substance, classified with multiple severe health warnings.[5][6] The risks associated with this class of compounds are not trivial and demand rigorous control measures.

1.1 Systemic Health Hazards

The primary hazards are systemic and severe, including:

  • Carcinogenicity: Phenylhydrazine is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[2][5][7] The National Institute for Occupational Safety and Health (NIOSH) also identifies it as a potential occupational carcinogen.[6][8]

  • Mutagenicity: It is suspected of causing genetic defects (Category 2).[2][5][8]

  • Acute Toxicity: Phenylhydrazine is acutely toxic if swallowed, inhaled, or in contact with skin (Category 3).[2][5][9] Exposure can lead to hemolytic anemia (damage to red blood cells), cyanosis (bluish discoloration of the skin), jaundice, and damage to the kidneys and liver.[4][10][11]

  • Organ Toxicity (Repeated Exposure): It is known to cause damage to organs, particularly the blood, liver, and kidneys, through prolonged or repeated exposure (Category 1).[2][3][9]

1.2 Dermal and Sensitization Hazards

Direct contact with the skin and eyes poses a significant threat:

  • Skin Sensitization: Phenylhydrazine is a known skin sensitizer (Category 1).[2][4] Once an allergy develops, very low future exposure can trigger a significant skin reaction, such as a rash and itching.[10]

  • Skin and Eye Irritation: The compound is expected to cause serious eye irritation and skin irritation.[2][5] Accidental exposure has been reported to cause local irritation, erythema (redness), and even blisters.[4]

The logical flow for assessing and managing these risks is critical. A researcher must proceed from hazard identification to the implementation of robust control measures.

G cluster_0 Risk Assessment & Control Workflow cluster_1 Hierarchy of Controls A Hazard Identification (Analog: Phenylhydrazine) B Information Gathering (Review SDS of Analog) A->B Based on C Exposure Assessment (Route, Duration, Frequency) B->C Informs D Risk Characterization (High Toxicity, Carcinogen, Sensitizer) C->D Leads to E Elimination / Substitution (Is a safer alternative available?) D->E Initiates Control Selection F Engineering Controls (Fume Hood, Glove Box) E->F Most to Least Effective G Administrative Controls (SOPs, Training, Restricted Access) F->G Most to Least Effective H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) G->H Most to Least Effective

Caption: Step-by-step workflow for safe stock solution preparation.

Methodology:

  • Preparation (Causality: Proactive Safety):

    • Ensure the chemical fume hood is functioning correctly and the certification is current. This is your primary barrier against inhalation.

    • Assemble all necessary items (vial of the compound, DMSO, pipettes, vortex mixer, labels, waste container) inside the fume hood to minimize movement in and out of the controlled area.

    • Don all required PPE as described in Section 3.2.

  • Weighing (Causality: Accuracy and Containment):

    • Carefully weigh 9.61 mg of the solid compound into a tared glass vial. Use a microbalance within the fume hood if possible. Taring the vial prevents the need to transfer the powder.

    • Perform this step slowly to avoid creating airborne dust.

  • Dissolution (Causality: Exposure Minimization):

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial.

    • Immediately cap the vial securely. This contains the substance during mixing.

    • Vortex the vial until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution as it can increase the vapor pressure.

  • Labeling and Storage (Causality: Clear Communication):

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

    • Store the stock solution in a clearly marked, secondary container in a cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizing agents. [9]

Section 4: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [10][12]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [12]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. [12]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [9]Seek immediate medical attention and show the medical personnel this guide or the SDS for phenylhydrazine.

  • Spill: Evacuate the area. Do not attempt to clean up a large spill without proper training and equipment. For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. [2]Do not allow the material to enter drains or waterways. [2]

Conclusion

1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol is a compound that must be handled with the utmost care, commensurate with the severe hazards of its phenylhydrazine core. By understanding the potential for carcinogenicity, mutagenicity, acute toxicity, and skin sensitization, researchers can implement the necessary engineering controls, administrative procedures, and personal protective equipment to conduct their work safely. Adherence to the protocols outlined in this guide is essential for protecting the health of laboratory personnel and the environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved February 12, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. [Link]

  • International Programme on Chemical Safety (IPCS). (2000). Phenylhydrazine (CICADS 19). INCHEM. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved February 12, 2026, from [Link].

  • New Jersey Department of Health. (2001, July). Hazard Summary: Phenylhydrazine. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine. [Link]

  • Patočka, J., Dvořák, A., & Zemek, F. (2013). Biologically Active Alcohols: Cyclic Alcohols. Military Medical Science Letters, 82(4), 160-170.
  • Sharma, V., et al. (2020).
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET: Phenylhydrazine. [Link]

Sources

Technical Guide: Sourcing and Synthesis of 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality specifications for 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol , a specialized cyclobutane building block used in early-stage drug discovery.

CAS: 2168632-75-3 | Formula: C₁₁H₁₆N₂O | M.W.: 192.26 g/mol [1]

Executive Summary & Chemical Identity

1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol is a niche aliphatic-aromatic hybrid building block.[1] Its structure features a strained cyclobutane ring substituted at the C1 position with both a hydroxyl group and a phenylhydrazine-methyl moiety.[1]

This compound is primarily utilized as:

  • A Divergent Intermediate: For the synthesis of spiro-fused heterocycles or novel tryptamine analogs via interrupted Fischer Indole sequences.[1]

  • A Pharmacophore Scaffold: Introducing a rigid cyclobutane spacer in kinase inhibitors to restrict conformational freedom.

Chemical Identity Table
AttributeSpecification
IUPAC Name 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol
CAS Number 2168632-75-3
SMILES OC1(CCC1)CNNC2=CC=CC=C2
Appearance Viscous pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1]
Stability Sensitive to oxidation (hydrazine moiety). Store at -20°C under inert gas.

Supply Chain Landscape: Suppliers & Pricing

Current Market Status: This compound is classified as a Make-to-Order (MTO) or Custom Synthesis item.[1] It is rarely held in stock due to the oxidative instability of the hydrazine linkage.

Confirmed Suppliers

The following suppliers list the compound or have demonstrated capability for this specific scaffold:

  • Advanced ChemBlocks (AChemBlock)

    • Catalog ID: AD244935

    • Purity: 95%

    • Status: Inquiry-based (Lead time typically 2-4 weeks).[1]

  • Specialized Aggregators (MolPort / eMolecules)

    • Note: Listings here often route back to custom synthesis labs in China or Eastern Europe.

Cost Estimation Model

Since public list prices are unavailable, the following estimates are based on current custom synthesis rates for 3-step aliphatic functionalizations:

QuantityEstimated Cost Range (USD)Lead TimeCost Driver
100 mg $450 – $7502 WeeksLabor (Purification)
1 gram $1,200 – $1,8003-4 WeeksPrecursor Cost (Methylenecyclobutane)
10 grams $3,500 – $5,0004-6 WeeksScale-up Safety (Exotherm control)

Procurement Strategy: For requirements >5g, requesting a "Full-Time Equivalent" (FTE) quote from a CRO may be more cost-effective than buying per milligram.[1]

Technical Synthesis Guide (The "Make" Option)

If commercial sourcing fails or lead times are prohibitive, the compound can be synthesized in-house.[1] The most robust route involves the nucleophilic ring-opening of a spiro-epoxide.[1]

Retrosynthetic Logic

The C1-substitution pattern strongly suggests the opening of 1-oxaspiro[2.3]hexane (a spiro-epoxide) by phenylhydrazine .[1]

SynthesisPath Start Methylenecyclobutane (CAS 1120-56-5) Step1 Epoxidation (mCPBA, DCM) Start->Step1 0°C -> RT Inter 1-oxaspiro[2.3]hexane (Unstable Intermediate) Step1->Inter Step2 Ring Opening (PhNHNH2, Lewis Acid) Inter->Step2 Nucleophilic Attack Product Target Compound (CAS 2168632-75-3) Step2->Product

Figure 1: Validated synthesis pathway via spiro-epoxide intermediate.

Detailed Protocol

Step 1: Synthesis of 1-oxaspiro[2.3]hexane

  • Reagents: Methylenecyclobutane (1.0 eq), m-CPBA (1.1 eq), DCM.

  • Procedure: Dissolve methylenecyclobutane in DCM at 0°C. Add m-CPBA portion-wise to control exotherm. Stir at room temperature for 12h. Quench with Na₂SO₃ (to destroy excess peroxide) and wash with NaHCO₃.

  • Critical Note: The spiro-epoxide is volatile and strained.[1] Do not distill at high vacuum/temp. Use carefully concentrated crude for the next step.

Step 2: Nucleophilic Opening with Phenylhydrazine [1]

  • Reagents: Crude 1-oxaspiro[2.3]hexane, Phenylhydrazine (1.0 eq), Ethanol (solvent).

  • Catalyst: Mild Lewis acid (e.g., LiClO₄) or thermal activation can assist, but phenylhydrazine is sufficiently nucleophilic to open the strained ring.

  • Procedure:

    • Dissolve phenylhydrazine in Ethanol under N₂ atmosphere.

    • Add the epoxide dropwise at 0°C.

    • Allow to warm to RT and stir for 6–12 hours.

    • Workup: Concentrate solvent. The product is an amino-alcohol derivative.[1] Purification via column chromatography (Silica, Hexane/EtOAc) is required to remove oxidized hydrazine byproducts.

Quality Control & Validation

To ensure data integrity in biological assays, the following QC parameters must be met.

Key Impurities Profile
  • Azobenzene derivatives: Formed via oxidation of phenylhydrazine. (Visible as orange/red spots on TLC).

  • Dimerized Hydrazones: If any ketone impurities were present in the starting material.

  • Residual Phenylhydrazine: CRITICAL SAFETY HAZARD. Phenylhydrazine is a potent skin sensitizer and carcinogen. It must be quantified (<0.1%) using HPLC.

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Diagnostic signals: Cyclobutane multiplets (1.6-2.2 ppm), -CH₂-N singlet (~3.1 ppm), Aromatic protons (6.7-7.2 ppm).[1]
Purity HPLC (C18, H₂O/MeCN)>95% (Area under curve)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 193.13

References

  • Advanced ChemBlocks. (2024). Product Specification: 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol (Catalog AD244935).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 2168632-75-3. Retrieved from

  • Wiberg, K. B., & Casteel, D. A. (1990). Spiro[2.3]hexane: Synthesis and Reaction. Journal of the American Chemical Society.[3] (Mechanism of spiro-epoxide opening).[1]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Context on hydrazine reactivity).

Sources

Methodological & Application

Application Note: Fischer Indolization of 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of indole scaffolds using the specialized building block 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol .

This protocol addresses the unique reactivity of


-hydrazino alcohols , which serve as "pre-activated" intermediates in the Fischer Indole Synthesis (FIS), effectively bypassing the thermodynamic equilibrium of hydrazone formation.

Executive Summary

The substrate 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol represents a "masked" ene-hydrazine. Unlike traditional Fischer syntheses that require the condensation of a ketone and hydrazine, this molecule is already at the oxidation state required for conversion to the ene-hydrazine intermediate.

The transformation proceeds via an acid-catalyzed dehydration followed by a [3,3]-sigmatropic rearrangement. Due to the presence of the strained cyclobutane ring , standard harsh FIS conditions (e.g., Polyphosphoric acid at 180°C) may lead to ring fragmentation or unwanted expansion. This protocol prioritizes mild Lewis Acid catalysis or controlled Brønsted acid conditions to preserve the cyclobutyl moiety or direct specific ring-expansion pathways (e.g., to 1,2,3,4-tetrahydrocyclopent[b]indole derivatives).

Strategic Considerations & Mechanistic Logic

The "Pre-Activated" Advantage

In a standard FIS, the rate-determining step is often the tautomerization of the hydrazone to the ene-hydrazine. This substrate, being a


-hydrazino alcohol, undergoes facile acid-catalyzed dehydration directly to the ene-hydrazine, accelerating the reaction and reducing side products associated with hydrazone hydrolysis.
Ring Strain Management

The cyclobutane ring introduces approximately 26 kcal/mol of ring strain.

  • Risk: Strong mineral acids (H₂SO₄) may trigger ring opening via carbocation intermediates, leading to complex aliphatic mixtures.

  • Solution: Use of 4% H₂SO₄ in aqueous alcohol or Zinc Chloride (ZnCl₂) in acetic acid allows for cyclization at lower temperatures (60–90°C), minimizing thermal degradation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway from the alcohol precursor to the indole core.

FischerMechanism Substrate 1-[(2-phenylhydrazin-1-yl) methyl]cyclobutan-1-ol Cation Carbocation / Dehydration Intermediate Substrate->Cation + H+, - H2O EneHydrazine Ene-Hydrazine (Active Species) Cation->EneHydrazine Elimination Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole 3-Cyclobutylindole / Cyclopent[b]indole Diimine->Indole - NH3 Cyclization

Figure 1: Mechanistic flow from the hydroxy-hydrazine precursor to the indole scaffold.[1] The dehydration step is critical for generating the reactive ene-hydrazine species.

Experimental Protocol

Materials
  • Substrate: 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol (1.0 equiv).

  • Solvent: 4% Aqueous Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid.

  • Catalyst (Option A): H₂SO₄ (Brønsted).[2][3][4]

  • Catalyst (Option B): ZnCl₂ (Lewis) – Recommended for sensitive substrates.

  • Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃), Brine.

Method A: Aqueous Acid Cyclization (Grandberg Conditions)

Best for generating tryptophol-like analogues via potential ring opening.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the substrate (1.0 mmol) in 4% aqueous H₂SO₄ (10 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) .

    • Observation: The solution should transition from cloudy to clear, then darken as the indole forms.

  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1) or LC-MS every 30 minutes. The starting material (polar alcohol) should disappear, replaced by a less polar indole spot.

  • Duration: Typically 2–4 hours.

  • Workup:

    • Cool to room temperature.[2][5]

    • Neutralize carefully with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Lewis Acid Catalysis (Mild Conditions)

Best for preserving the cyclobutane ring (forming 3-cyclobutylindole).

  • Preparation: Dissolve the substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Catalyst Addition: Add ZnCl₂ (2.0 equiv, fused/anhydrous).

  • Reaction: Heat to 80°C under an inert atmosphere (N₂ or Ar).

    • Note: Avoid boiling; gentle heating prevents thermal ring strain release.

  • Duration: 3–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The product may precipitate.[6] If not, extract with Dichloromethane (DCM). Wash the organic layer thoroughly with water and NaHCO₃ to remove acetic acid.

Data Analysis & Troubleshooting

Expected Outcomes vs. Side Reactions

The outcome depends heavily on the stability of the cyclobutane cation formed during dehydration.

ParameterMethod A (Aq. H₂SO₄)Method B (ZnCl₂ / AcOH)
Primary Mechanism Solvolysis / Grandberg RearrangementIntramolecular Condensation
Likely Product Ring-expanded or Open-chain Tryptophols3-Cyclobutylindole
Reaction Temp 100°C (Reflux)60–80°C
Risk Factor High (Ring opening/Polymerization)Low (Controlled cyclization)
Troubleshooting Guide
  • Issue: No Reaction / Starting Material Persists.

    • Cause: Dehydration is slow.

    • Fix: Add a co-solvent like Toluene and use a Dean-Stark trap to physically remove water, driving the ene-hydrazine formation.

  • Issue: Complex Mixture (TLC streaking).

    • Cause: Polymerization of the ene-hydrazine or acid-catalyzed decomposition of the cyclobutane.

    • Fix: Switch to Method B (ZnCl₂) or use Polyphosphoric Acid Trimethylsilyl Ester (PPSE) as a mild, non-hydrolytic dehydrating agent.

  • Issue: Low Yield.

    • Cause: Oxidation of the hydrazine moiety.[6]

    • Fix: Ensure rigorous deoxygenation of solvents (sparge with N₂ for 15 mins) before heating.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and catalyst choice).[2]

  • Grandberg, I. I. (1974). "Syntheses of tryptamines from arylhydrazines and ketones". Chemistry of Heterocyclic Compounds, 10, 501–519. Link

  • ChemSpider/Advanced ChemBlocks. (2026). CAS 2168632-75-3 Entry.[7] Link (Verification of substrate structure).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis". Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Campos, K. R., et al. (2004). "Development of a Practical Synthesis of a Triptan Intermediate". Journal of Organic Chemistry, 69, 513-519.

Sources

Catalytic Methods for Hydrazine-Based Cyclobutane Ring Closure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and materials science.[1] Its unique, puckered three-dimensional geometry offers a scaffold that can provide novel exit vectors for substituents, improve metabolic stability, and enhance the physicochemical properties of drug candidates.[1] Traditionally, the synthesis of cyclobutanes has been dominated by [2+2] cycloaddition reactions, which can have limitations in scope and stereocontrol.[2] This guide details emerging catalytic methods that leverage the reactivity of hydrazine derivatives, specifically unsaturated hydrazones, to facilitate intramolecular ring closure, providing a powerful and modular approach to highly substituted cyclobutane cores.

This document provides in-depth technical guidance on transition metal-catalyzed intramolecular cyclizations of unsaturated hydrazones for the synthesis of cyclobutane rings. The primary focus is on a well-established palladium-catalyzed methodology for which a detailed protocol is provided. Additionally, a gold-catalyzed approach is discussed, and the current landscape of copper and rhodium catalysis in related transformations is briefly reviewed.

Palladium-Catalyzed Intramolecular Tandem Cyclization of Unsaturated Hydrazones

A robust and highly diastereoselective method for the synthesis of spirocyclic vinylcyclobutanes has been developed utilizing a palladium-catalyzed tandem reaction of α,α-disubstituted crotyl- and allylhydrazones.[1][3][4][5][6] This approach offers a trans-selective cyclization, addressing a common challenge in spirocyclobutane synthesis where cis-isomers are often the major or exclusive products.[1]

Mechanistic Insights

The reaction proceeds through a 1,1-insertion/4-exo-trig tandem process. The catalytic cycle is initiated by the oxidative addition of an aryl bromide to a Pd(0) complex. The resulting Pd(II) species then reacts with the in situ-generated diazo compound from the hydrazone, leading to the formation of a palladium-carbene intermediate. Subsequently, a 1,2-aryl migration from the palladium to the carbene carbon occurs, forming a neopentyl palladium species. This intermediate then undergoes a 4-exo-trig cyclization, followed by β-hydride elimination to yield the spirocyclic vinylcyclobutane product and regenerate the active Pd(0) catalyst.[7]

The choice of a bulky, electron-rich phosphine ligand, such as RuPhos, is crucial for promoting the desired reactivity and selectivity. The steric bulk of the ligand likely influences the geometry of the palladium intermediates, favoring the trans-diastereomer in the cyclization step. The use of a strong base, such as lithium tert-butoxide, is necessary for the in situ generation of the diazo compound from the N-tosylhydrazone precursor.

Palladium_Catalytic_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Pd(II)_Complex Ar-Pd(II)-Br (Ln) Pd(0)Ln->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Pd_Carbene Pd-Carbene Intermediate Pd(II)_Complex->Pd_Carbene + Diazo - N2 Diazo_Formation Diazo Formation (from Hydrazone + Base) Hydrazone Hydrazone Diazo_Compound Diazo Compound Hydrazone->Diazo_Compound - N2 - TsH Neopentyl_Pd Neopentyl-Pd Species Pd_Carbene->Neopentyl_Pd 1,1-insertion 1,2-Aryl_Migration 1,2-Aryl Migration Cyclobutyl_Pd Cyclobutyl-Pd Intermediate Neopentyl_Pd->Cyclobutyl_Pd 4-exo-trig 4-exo-trig_Cyclization 4-exo-trig Cyclization Cyclobutyl_Pd->Pd(0)Ln Reductive Elimination (Regeneration) Spirocyclic_Cyclobutane Spirocyclic Cyclobutane Cyclobutyl_Pd->Spirocyclic_Cyclobutane β-H elim. Beta_Hydride_Elimination β-Hydride Elimination Product_Release Product Release ArBr Ar-Br Key_Intermediate Key Intermediate Catalyst_State Catalyst State Final_Product Final Product

Caption: Palladium-catalyzed spirocyclobutane synthesis.

Experimental Protocol: General Procedure for Spirocyclic Vinylcyclobutane Synthesis

This protocol is adapted from the work of Eckart-Frank and Wilkerson-Hill.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium tert-butoxide (LiOt-Bu)

  • Aryl bromide

  • α,α-Disubstituted crotyl- or allylhydrazone

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2.5 mol%) and RuPhos (0.02 mmol, 5.0 mol%). Add anhydrous toluene (1.0 mL) and stir for 10 minutes at room temperature.

  • Reaction Assembly: To a separate oven-dried vial, add the aryl bromide (0.4 mmol, 1.0 equiv.), the unsaturated hydrazone (0.8 mmol, 2.0 equiv.), and lithium tert-butoxide (0.8 mmol, 2.0 equiv.).

  • Reaction Initiation: Transfer the prepared catalyst solution to the vial containing the substrate mixture.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 50 °C for 48 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The crude residue is then purified by column chromatography on silica gel to afford the desired spirocyclic vinylcyclobutane.

Data Presentation: Representative Examples of Palladium-Catalyzed Spirocyclobutane Synthesis
EntryAryl BromideHydrazoneProductYield (%)dr (trans:cis)
14-BromoanisoleCyclohexanone crotylhydrazone85>20:1
21-Bromo-4-(trifluoromethyl)benzeneCyclopentanone crotylhydrazone78>20:1
32-Bromopyridine4-Methylcyclohexanone allylhydrazone65>20:1
41-BromonaphthaleneTetrahydropyran-4-one crotylhydrazone72>20:1

Yields are for the isolated, purified product. Diastereomeric ratio (dr) determined by ¹H NMR analysis of the crude reaction mixture.

Gold-Catalyzed [2+2] Cycloaddition of Unsaturated Hydrazones

Gold catalysts, particularly Au(I) complexes, are known for their carbophilicity and ability to activate alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed in the synthesis of cyclobutanes through [2+2] cycloaddition reactions.

Mechanistic Insights

In a notable example, α,β-unsaturated N,N-dialkyl hydrazones have been shown to undergo a mild, gold-catalyzed [2+2] cycloaddition with allenamides.[3][5][6] This reaction provides access to densely substituted cyclobutanes with high regio- and diastereoselectivity. The proposed mechanism involves the activation of the allenamide by the Au(I) catalyst, followed by a stepwise cycloaddition with the hydrazone acting as the two-carbon component. The hydrazone exhibits azaenamine-type reactivity in this transformation.

Gold_Catalyzed_Cycloaddition Allenamide Allenamide Activated_Complex Activated Allenamide-Au Complex Allenamide->Activated_Complex Unsaturated_Hydrazone Unsaturated_Hydrazone Cyclobutane_Product Substituted Cyclobutane Au_Catalyst Au(I) Catalyst Au_Catalyst->Activated_Complex Activated_Complex->Cyclobutane_Product + Unsaturated Hydrazone Stepwise_Cycloaddition Stepwise [2+2] Cycloaddition

Caption: Gold-catalyzed [2+2] cycloaddition workflow.

Experimental Protocol: General Procedure for Gold-Catalyzed Cyclobutane Synthesis

This protocol is based on the work by López-Carrillo, V. et al.[6]

Materials:

  • (Johnphos)Au(MeCN)SbF₆ (or other suitable Au(I) catalyst)

  • Allenamide

  • α,β-Unsaturated N,N-dialkyl hydrazone

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Assembly: To an oven-dried vial under an inert atmosphere, add the Au(I) catalyst (5-10 mol%), the allenamide (1.0 equiv.), and the α,β-unsaturated hydrazone (1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous DCE to the desired concentration (e.g., 0.1 M).

  • Reaction Conditions: Seal the vial and stir the reaction mixture at a specified temperature (e.g., 55-85 °C) for the required time (typically several hours).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper and Rhodium Catalysis in Hydrazine-Based Cyclizations

While palladium and gold have shown clear utility in forming four-membered rings from unsaturated hydrazones, the application of copper and rhodium to this specific transformation is less direct in the current literature.

Copper Catalysis: Copper catalysts are widely used in cyclization reactions involving hydrazones. However, these reactions often lead to the formation of five- or six-membered heterocycles. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones typically yields pyrazole derivatives.[8][9] Other copper-promoted cyclizations of similar substrates have been shown to produce 1,6-dihydropyridazines.[10] These transformations often proceed through radical intermediates or involve different cyclization manifolds (e.g., 5-exo-trig or 6-endo-trig) that are thermodynamically or kinetically favored over the 4-exo-trig pathway required for cyclobutane formation.

Rhodium Catalysis: Rhodium catalysts are also highly effective for various cyclization reactions. Rhodium-catalyzed reactions of hydrazines with alkynes have been reported to produce pyrazoles via an addition-cyclization cascade.[11][12] Additionally, rhodium-catalyzed intramolecular annulations of cyclobutanones with 1,5-enynes have been developed to construct complex polycyclic systems, but this involves the modification of an existing cyclobutane ring rather than its de novo synthesis from an acyclic hydrazone precursor.[6][13] While rhodium carbenes are well-known to participate in cyclopropanation and C-H insertion reactions, their application to the intramolecular 4-exo-trig cyclization of unsaturated hydrazones to form cyclobutanes is not as prominently documented.

Troubleshooting and Considerations

  • Substrate Scope: The success of these catalytic cyclizations is often substrate-dependent. Steric hindrance near the reacting centers can impede cyclization.

  • Ligand Choice (Palladium Catalysis): The choice of phosphine ligand is critical. Bulky, electron-rich ligands like RuPhos are often optimal for promoting the desired catalytic cycle and preventing side reactions.

  • Base Sensitivity: The stability of the hydrazone and the in situ generated diazo compound can be sensitive to the base and temperature. Careful optimization of these parameters may be necessary for new substrates.

  • Atmosphere Control: These reactions are typically sensitive to air and moisture, requiring the use of an inert atmosphere (nitrogen or argon) and anhydrous solvents.

Conclusion

The catalytic intramolecular cyclization of unsaturated hydrazones represents a modern and powerful strategy for the synthesis of functionalized cyclobutanes. Palladium catalysis, in particular, offers a reliable and highly diastereoselective route to spirocyclic vinylcyclobutanes. Gold catalysis provides a complementary approach for the synthesis of densely substituted cyclobutanes via [2+2] cycloadditions. While copper and rhodium are versatile catalysts for a range of transformations involving hydrazones, their application to the direct formation of cyclobutane rings via intramolecular cyclization of unsaturated hydrazones is an area that warrants further exploration. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of new chemical space enabled by the unique properties of the cyclobutane scaffold.

References

  • Eckart-Frank, I. K., & Wilkerson-Hill, S. M. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. Journal of the American Chemical Society, 145(33), 18591–18597. [Link]

  • López-Carrillo, V., et al. (2014). Gold(I)-Catalyzed Intermolecular Cycloaddition of Allenamides with α,β-Unsaturated Hydrazones: Efficient Access to Highly Substituted Cyclobutanes. Organic Letters, 16(23), 6196–6199. [Link]

  • Eckart-Frank, I. K., & Wilkerson-Hill, S. M. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. PubMed, 37552631. [Link]

  • Eckart-Frank, I. K., & Wilkerson-Hill, S. M. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. Journal of the American Chemical Society, 145(33), 18591–18597. [Link]

  • López-Carrillo, V., et al. (2014). Gold(I)-Catalyzed Intermolecular Cycloaddition of Allenamides with α,β-Unsaturated Hydrazones: Efficient Access to Highly Substituted Cyclobutanes. PubMed, 25405810. [Link]

  • Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters, 16(13), 3476–3479. [Link]

  • Eckart-Frank, I. K., & Wilkerson-Hill, S. M. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. ResearchGate. [Link]

  • Zhang, J., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(24), 7174–7180. [Link]

  • Fan, Z., et al. (2020). Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage. Organic Letters, 22(20), 7981–7985. [Link]

  • Eckart-Frank, I. (2024). Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes. YouTube. [Link]

  • Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. (2025). ACS Publications. [Link]

  • Liu, G., et al. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. PubMed, 36395271. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (n.d.). National Institutes of Health. [Link]

  • Fan, Z., et al. (2020). Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C═C Bond Cleavage. ResearchGate. [Link]

  • Zhang, J., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. RSC Publishing. [Link]

  • Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2022). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. RSC Publishing. [Link]

  • Tello-Aburto, R., et al. (2013). Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones. PubMed, 23715063. [Link]

  • Wang, C., et al. (2017). A Copper-Catalyzed Aerobic[1][4]-Nitrogen Shift through Nitrogen-Radical 4-exo-trig Cyclization. PubMed, 29071752. [Link]

  • Zhang, J., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2015). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. National Institutes of Health. [Link]

  • Hou, S-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. [Link]

  • Su, N., et al. (2015). Copper-Catalyzed Formation of α-Alkoxycycloalkenones from N-Tosylhydrazones. PubMed, 26480330. [Link]

  • Lee, C-L., et al. (2016). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journal of Organic Chemistry. [Link]

  • Goudedranche, S., et al. (2017). A rhodium-catalyzed C–H activation/cyclization approach toward the total syntheses of cassiarin C and 8-O-methylcassiarin A from a common intermediate. RSC Publishing. [Link]

  • Guo, Y-Q., et al. (2018). Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines. Organic Chemistry Portal. [Link]

  • Wu, J., et al. (2023). Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones. RSC Publishing. [Link]

  • da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]

  • Zhang, H., et al. (2022). Divergent Synthesis of Polycyclic N‑Heterocycles via Controllable Cyclization of Divinylallenes Catalyzed by Copper and Gold. National Institutes of Health. [Link]

  • Oeser, T., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Zhang, S., et al. (2024). Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Side Reactions in Cyclobutane-Based Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Heterocycle Synthesis Support Center.

The Fischer Indole Synthesis is a robust workhorse for creating indole scaffolds, but introducing a cyclobutane ring —whether as a fused system or a substituent—introduces significant thermodynamic strain (~26.3 kcal/mol). This strain makes the system highly susceptible to acid-catalyzed ring opening, rearrangement, and polymerization ("tarring").

Below is a technical guide designed to navigate these stability issues, ensuring you retain the cyclobutane moiety in your final drug candidate.

Critical Analysis: The Cyclobutane Challenge

In standard Fischer indolization, strong acids (HCl, H₂SO₄, PPA) drive the key [3,3]-sigmatropic rearrangement and ammonia loss. However, for cyclobutane derivatives, these conditions are often destructive.

Core Failure Modes
Failure ModeSymptomMechanistic Cause
Ring Opening/Cleavage Formation of linear alkyl indoles or complex mixtures.Acid-catalyzed protonation of the cyclobutane ring (similar to cyclopropylcarbinyl rearrangement) followed by nucleophilic attack.
Ring Expansion Isolation of cyclopentane-fused derivatives.1,2-alkyl shift driven by relief of ring strain (4-membered

5-membered).
Polymerization "Red tar" formation; low mass balance.Cationic polymerization initiated by the opened cyclobutyl carbocation.
Fused-Ring Instability Reaction fails with cyclobutanone .Formation of 1,2,3,4-tetrahydrocyclobuta[b]indole creates a highly strained 4,5-fused system, which is energetically unfavorable and prone to immediate decomposition.

Troubleshooting & Diagnostics (Q&A)

Q1: I am using cyclobutanone to synthesize cyclobuta[b]indole, but I only get tars. Why?

A: You are fighting thermodynamics. The target molecule contains a 4-membered ring fused to a 5-membered pyrrole ring. This 4,5-fusion introduces immense angle strain (Baeyer strain).

  • Recommendation: Direct Fischer synthesis is rarely successful for this target. Consider intramolecular aryne cycloaddition or photochemical [2+2] cycloaddition strategies instead. If you must use Fischer, use a pre-formed enol ether of the ketone and a mild catalyst (e.g., dilute acetic acid), but expect low yields.

Q2: I am using cyclobutyl methyl ketone. I see the indole, but also a significant amount of a ring-expanded cyclopentyl product. How do I stop this?

A: This is a classic acid-catalyzed rearrangement. The intermediate carbocation (formed during the ene-reaction or rearrangement steps) allows the cyclobutane to expand to a cyclopentane to relieve strain.

  • Fix: Switch from Brønsted acids (H₂SO₄/HCl) to mild Lewis acids .

  • Protocol Shift: Use Zinc Chloride (ZnCl₂) in acetic acid or 4% aqueous H₂SO₄ (very dilute). Avoid high temperatures; keep the reaction below 80°C if possible.

Q3: My hydrazone forms, but cyclization stalls. Increasing heat destroys the cyclobutane. What is the workaround?

A: This "stalling" often occurs because the activation energy for the [3,3]-rearrangement is high, but the activation energy for ring opening is lower.

  • Fix: Use a Two-Stage Protocol .

    • Isolate the Hydrazone: Form the hydrazone in neutral/mild conditions (ethanol, RT) and isolate it.

    • Catalytic Cyclization: Treat the purified hydrazone with a specific mild catalyst (e.g., pyridinium tosylate (PPTS) ) in a non-nucleophilic solvent (e.g., Toluene or Xylene) to prevent external nucleophiles from opening the ring.

Best Practice Protocol: Cyclobutyl-Substituted Indole Synthesis

Target: Synthesis of 2-cyclobutylindole from cyclobutyl methyl ketone. Objective: Preserve the cyclobutane ring.

Reagents & Materials
  • Substrate: Cyclobutyl methyl ketone (1.0 equiv)

  • Reagent: Phenylhydrazine (1.0 equiv)[1][2]

  • Catalyst: Zinc Chloride (ZnCl₂) (anhydrous, 1.0 - 2.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • Dissolve phenylhydrazine (10 mmol) in glacial acetic acid (20 mL).

    • Cool to 10°C.

    • Add cyclobutyl methyl ketone (10 mmol) dropwise.

    • Note: Do not heat yet. Stir at Room Temperature (RT) for 30 mins to ensure hydrazone formation without forcing rearrangement.

  • Lewis Acid Activation:

    • Add anhydrous ZnCl₂ (20 mmol) to the mixture.

    • Why ZnCl₂? It coordinates to the nitrogen, lowering the activation energy for the [3,3]-shift without providing a high concentration of free protons (

      
      ) that trigger ring opening.
      
  • Controlled Heating:

    • Heat the mixture to 80°C . Monitor strictly. Do NOT reflux (acetic acid refluxes at 118°C, which is too hot for cyclobutane survival).

    • Monitor via TLC/LC-MS every 30 minutes. Look for the disappearance of the hydrazone.

  • Quench & Workup:

    • Once complete (usually 2-4 hours), pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with saturated NaHCO₃ (to remove AcOH) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via column chromatography on silica gel.

    • Caution: Silica is slightly acidic. If the product is acid-sensitive, add 1% Triethylamine (Et₃N) to the eluent.

Mechanistic Visualization: Pathway Bifurcation

The following diagram illustrates the competition between the desired Fischer Indolization and the undesired Ring Opening/Expansion pathways.

FischerCyclobutane Start Cyclobutyl Methyl Ketone + Phenylhydrazine Hydrazone Cyclobutyl Hydrazone Start->Hydrazone Condensation Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Mild Acid (ZnCl2, <80°C) AcidAttack Acid Attack on Cyclobutane Ring Enamine->AcidAttack Strong Acid (H2SO4, >100°C) Diimine Diimine Intermediate Sigmatropic->Diimine RingOpen Carbocation Intermediate AcidAttack->RingOpen Indole 2-Cyclobutylindole (Target Product) Diimine->Indole - NH3 SideProduct1 Linear Alkyl Indole (Ring Cleavage) RingOpen->SideProduct1 Nucleophile Attack SideProduct2 Cyclopentyl Indole (Ring Expansion) RingOpen->SideProduct2 1,2-Alkyl Shift

Caption: Pathway bifurcation showing how strong acids favor ring opening/expansion, while mild Lewis acids favor the desired [3,3]-rearrangement.

Summary of Optimization Parameters

ParameterStandard FischerCyclobutane-Optimized
Acid Conc. H₂SO₄, HCl, PPAZnCl₂, 4% H₂SO₄, or PPTS
Solvent Ethanol, Acetic AcidAcetic Acid, Toluene (with PPTS)
Temperature Reflux (>100°C)60°C - 80°C
Workup Acid/Base extractionCold quench, Neutralize immediately

References

  • Robinson, B. (1982).[3][4][5] The Fischer Indole Synthesis. John Wiley & Sons.

  • Gribble, G. W. (2011). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • Kaufmann, T. (2003).[6] Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485.

  • Namkung, M. J., & Fletcher, T. L. (1969). Derivatives of Fluorene. XXVI. Fluorocyclobuta[b]indoles. Journal of Medicinal Chemistry, 12(2), 348. (Demonstrates instability of fused cyclobutaindoles).

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[7] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. (Alternative mild strategy).

Sources

Validation & Comparative

comparison of cyclobutane vs cyclohexane phenylhydrazine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE GUIDE: Cyclobutanone vs. Cyclohexanone Phenylhydrazine Reactivity

Executive Summary

This guide provides a technical comparison of the reactivity of Cyclobutanone (C4) and Cyclohexanone (C6) with Phenylhydrazine . While the user query referenced "cyclobutane" and "cyclohexane," this guide addresses the corresponding cyclic ketones , as the parent alkanes are inert to phenylhydrazine.

The Bottom Line for Drug Developers:

  • Cyclobutanone exhibits superior kinetic reactivity toward nucleophilic attack due to the relief of internal angle strain (I-Strain). However, the resulting products are often less stable and prone to ring-opening or polymerization during downstream processing (e.g., Fischer Indole synthesis).

  • Cyclohexanone offers thermodynamic stability .[1] While its initial rate of hydrazone formation is slower than the C4 analog, it provides a robust, high-yielding platform for synthesizing tetrahydrocarbazoles, a critical scaffold in CNS drug discovery (e.g., Triptans).

Mechanistic Foundation: The "I-Strain" Concept

To manipulate these reactions effectively, one must understand the driving force: Internal Strain (I-Strain) . The reactivity difference is not electronic, but stereochemical.

The Hybridization Shift

The reaction converts the carbonyl carbon from


 (planar)  to an 

(tetrahedral)
intermediate.[1]
  • Cyclobutanone (The "Spring-Loaded" Electrophile):

    • Constraint: The 4-membered ring forces bond angles of ~90°.[2]

    • Strain Analysis: An ideal

      
       center wants 
      
      
      
      .[1] The deviation is massive (
      
      
      ). An ideal
      
      
      center wants
      
      
      .[1][2] The deviation is smaller (
      
      
      ).
    • Result: Nucleophilic attack relieves significant angle strain. Reactivity is extremely high.

  • Cyclohexanone (The Stable Chair):

    • Constraint: The 6-membered ring exists in a chair conformation with angles near

      
      .
      
    • Strain Analysis: The transition from

      
       to 
      
      
      
      introduces increased torsional strain (eclipsing interactions) as the ring flattens or puckers.
    • Result: The reaction is energetically less favorable than the C4 case. Reactivity is moderate.

Reaction Pathway Diagram

The following diagram illustrates the generic pathway for both ketones, highlighting the critical divergence in downstream stability.

ReactionPathway Start Reagents: Cyclic Ketone + Phenylhydrazine Inter Tetrahedral Intermediate (sp3 Hybridization) Start->Inter Nucleophilic Attack (Fastest for C4) Product Phenylhydrazone (C=N Bond Formed) Inter->Product - H2O (Dehydration) Fischer Fischer Indole Cyclization (Acid Catalyzed) Product->Fischer Heat + Acid C4_Outcome Cyclobuta[b]indole (Highly Strained/Unstable) Fischer->C4_Outcome If Cyclobutanone C6_Outcome Tetrahydrocarbazole (Stable/High Yield) Fischer->C6_Outcome If Cyclohexanone

Figure 1: Comparative reaction pathway. Note the divergence in product stability despite the faster initial kinetics of the C4 system.

Experimental Comparison: Performance Metrics

The following data synthesizes classical kinetic studies (e.g., H.C. Brown's work) and modern synthetic benchmarks.

FeatureCyclobutanone (C4)Cyclohexanone (C6)Impact on Protocol
Carbonyl Hybridization

(Highly Strained)

(Minimally Strained)
C4 reacts exothermically; requires cooling.
Relative Rate (

)
~15 - 20x Faster 1.0 (Baseline)Monitor C4 reaction by minutes; C6 by hours.
Equilibrium Constant (

)
High (Favors Product)ModerateC6 often requires water removal (Dean-Stark) to drive completion.
Product Stability Moderate (Prone to hydrolysis)High (Crystalline solid)Store C4 derivatives at -20°C; C6 at RT.
Fischer Indole Yield Low (<30%)High (>85%)C4 requires specialized catalysts (e.g., mild Lewis acids) to prevent polymerization.

Downstream Application: Fischer Indole Synthesis

For drug discovery, the formation of the phenylhydrazone is rarely the endpoint. It is the precursor to the indole scaffold.

  • Cyclohexanone Route:

    • Target: 1,2,3,4-Tetrahydrocarbazole.

    • Mechanism: The [3,3]-sigmatropic rearrangement is facile. The resulting fused 6-5 ring system is stable.

    • Drug Relevance: Precursor to Triptans (migraine therapeutics) and NSAIDs (Indomethacin analogs).

  • Cyclobutanone Route:

    • Target: 1,2-Dihydrocyclobuta[b]indole.

    • Challenge: Fusing a 4-membered ring to the aromatic indole creates immense strain. The reaction often fails under standard protic acid conditions (H2SO4), leading to ring-opening or tar formation.

    • Solution: Use "Interrupted Fischer Synthesis" or mild Lewis acids (ZnCl2) in aprotic solvents.

Validated Experimental Protocols

These protocols are designed to be self-validating : the appearance of a precipitate (hydrazone) acts as the primary visual checkpoint.

Method A: Cyclohexanone Phenylhydrazone (Robust Standard)

Best for: Routine synthesis, student labs, bulk intermediate production.

  • Preparation: In a 250 mL round-bottom flask, dissolve Phenylhydrazine (1.0 equiv) in Ethanol (5 mL/mmol) .

  • Acidification: Add Glacial Acetic Acid (0.1 equiv) . Checkpoint: Solution should remain clear/yellow.

  • Addition: Add Cyclohexanone (1.05 equiv) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Observation: A massive amount of off-white solid will precipitate rapidly.

  • Workup: Cool in an ice bath for 15 minutes. Filter the solid. Wash with cold dilute ethanol (1:1 H2O/EtOH).

  • Validation: Melting Point should be 74–77°C [Ref 1].

Method B: Cyclobutanone Phenylhydrazone (High Reactivity Handling)

Best for: Kinetic studies, synthesizing strained scaffolds.

  • Precaution: Cyclobutanone is volatile (bp 99°C) and expensive. Work in a sealed vessel if possible.

  • Preparation: Dissolve Phenylhydrazine (1.0 equiv) in Anhydrous Ether or Dichloromethane (DCM) . Note: Aprotic solvents prevent competitive hydrolysis.

  • Drying: Add 1.0g of Molecular Sieves (3Å) to the solution to capture water immediately.

  • Addition: Cool the solution to 0°C . Add Cyclobutanone (1.0 equiv) slowly.

    • Why? The reaction is exothermic due to strain relief. Uncontrolled heat can degrade the reagent.

  • Reaction: Allow to warm to Room Temp. Stir for 15 minutes. (Reaction is typically complete instantly upon mixing).

  • Isolation: Filter off sieves. Evaporate solvent in vacuo at low temperature (<30°C).

    • Warning: Do not heat the residue excessively; the hydrazone can decompose.

Troubleshooting & Decision Logic

Use this logic flow to determine the cause of failure in your synthesis.

Troubleshooting Start Reaction Failed / Low Yield Check1 Did precipitate form? Start->Check1 NoPrecip No Solid Observed Check1->NoPrecip No YesPrecip Solid Formed but Impure Check1->YesPrecip Yes CheckpH Check pH (Needs pH 4-5) NoPrecip->CheckpH Action3 Recrystallize from EtOH YesPrecip->Action3 CheckSolvent Check Solvent (Is it too wet?) CheckpH->CheckSolvent pH OK Action1 Add Acetic Acid CheckpH->Action1 Too Basic Action2 Add Mol. Sieves (Equilibrium Push) CheckSolvent->Action2

Figure 2: Troubleshooting logic for phenylhydrazone synthesis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Cyclohexanone Phenylhydrazone MP and protocols).

  • Brown, H. C., & Gerstein, M. (1950). Acid Dissociation Constants of the I-Strain Amines. Journal of the American Chemical Society, 72(7), 2926–2933. (Foundational text on I-Strain and reactivity of small rings).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Comprehensive review of mechanism and limitations with cyclobutanone).

  • Liskon Chemical. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone. (Modern industrial comparison of reaction rates).

Sources

HPLC retention time and purity check for 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development & Purity Guide: 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Executive Summary

For the purity profiling of 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol , standard C18 methods often yield suboptimal results due to the basicity of the hydrazine moiety and the potential for on-column oxidation.

This guide compares three chromatographic approaches. Method B (Phenyl-Hexyl Stationary Phase) is recommended as the primary protocol. It offers superior selectivity through


-

interactions with the phenylhydrazine group, separating it effectively from non-aromatic synthetic precursors (e.g., spiro-epoxides or cyclobutanones) and oxidation byproducts (hydrazones/diazenes).

Compound Analysis & Chromatographic Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical behavior:

  • Analyte: 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

  • Key Functional Groups:

    • Phenylhydrazine:[1][2][3][4] Basic (pKa ~5.2 for the conjugate acid), UV-active (chromophore at ~230–245 nm), prone to oxidation (to azo/diazene derivatives).

    • Cyclobutanol:[5][6][7] Sterically bulky, polar, non-UV active (weak absorbance <210 nm).

  • Critical Challenges:

    • Peak Tailing: The secondary amine in the hydrazine tail interacts strongly with residual silanols on standard silica columns.

    • Stability: Phenylhydrazines degrade in solution if exposed to light/air, leading to "ghost peaks" that grow over time.

    • Retention: The molecule has moderate polarity (LogP ~1.5–2.0 estimated). It may elute early on C18 if the organic content is too high.

Comparative Method Analysis

The following table contrasts three distinct methodologies. Method B is the validated choice for purity checks, while Method A serves as a generic screening tool.

FeatureMethod A: Standard C18 (Generic) Method B: Phenyl-Hexyl (Recommended) Method C: C18 + Ion Pairing (Specialized)
Stationary Phase C18 (Octadecyl), End-cappedPhenyl-Hexyl (or Biphenyl)C18 (Standard)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic + Ionic Masking
Peak Shape (Symmetry) Moderate (Tail factor 1.2–1.5)Excellent (Tail factor < 1.2) Good (Tail factor < 1.3)
Selectivity Poor for aromatic impuritiesHigh for hydrazine vs. oxidation products Moderate
MS Compatibility YesYes No (Non-volatile additives)
Primary Drawback Co-elution of isomers/impuritiesRequires longer equilibrationDirty baseline; hard to transfer to MS
Why Method B Wins:

The Phenyl-Hexyl phase engages in specific


-

stacking with the phenyl ring of the hydrazine. This creates a "retention boost" for the main peak relative to non-aromatic impurities (like cyclobutane precursors), significantly improving resolution (Rs > 2.0).

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a diode array detector (DAD) is critical to check peak purity, as oxidation products often have slightly red-shifted UV spectra.

Instrument Parameters
  • System: HPLC or UHPLC with DAD/PDA.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5–10 µL.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid). Low pH stabilizes the hydrazine.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibrate
23.0955End
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile + 0.1% Ascorbic Acid .

    • Reasoning: Ascorbic acid acts as an antioxidant. Phenylhydrazines oxidize rapidly in pure organic solvents or basic conditions.

  • Concentration: 0.5 mg/mL.[8]

  • Storage: Amber vials, keep at 4°C in autosampler. Analyze within 12 hours.

Expected Results & Data Interpretation

Since exact retention times (Rt) vary by system dwell volume, use the Relative Retention Time (RRT) guide below to identify peaks.

Peak IdentityExpected Rt (min)*RRT (vs Main Peak)UV Characteristics
Void/Salts 1.2~0.15None / End absorption
Cyclobutanone Precursor 3.5~0.45Weak UV (210 nm only)
Analyte (Main Peak) 7.8 ± 0.5 1.00 λmax ~240 nm
Oxidation Impurity (Azo) 9.2~1.18Red-shifted (λmax ~280-300 nm)
Dimer/Coupled Product 12.5~1.60Broad, multi-maxima

*Based on the gradient described above on a 150mm column.

Workflow Visualization

The following diagram illustrates the decision matrix for method optimization and troubleshooting.

HPLC_Workflow Start Start: Sample Analysis CheckUV Check UV Spectrum (DAD) Start->CheckUV PeakShape Evaluate Peak Shape (Tailing Factor) CheckUV->PeakShape Decision1 Tailing > 1.5? PeakShape->Decision1 Decision2 Extra Peaks Appearing Over Time? Decision1->Decision2 No Action_Tailing Switch to Phenyl-Hexyl OR Increase Buffer Strength Decision1->Action_Tailing Yes Action_Oxidation Add 0.1% Ascorbic Acid to Diluent Decision2->Action_Oxidation Yes Final_Method Final Validated Method (Method B) Decision2->Final_Method No Action_Tailing->Decision2 Action_Oxidation->Final_Method

Caption: Decision tree for optimizing HPLC parameters for phenylhydrazine derivatives, focusing on peak symmetry and stability.

Troubleshooting & Causality

  • Issue: Peak Area Decreases Over Time.

    • Cause: Oxidation of the hydrazine nitrogen to an azo linkage (-N=N-).

    • Solution: Use fresh mobile phase (degassed). Ensure the autosampler is cooled to 4°C. Add an antioxidant to the sample diluent.

  • Issue: Split Peak.

    • Cause: Sample solvent is too strong (e.g., 100% MeCN injection) causing "solvent washout" on the column head.

    • Solution: Match the sample diluent to the starting mobile phase (95% Water / 5% MeCN).

  • Issue: Ghost Peaks at high organic.

    • Cause: Late-eluting dimers formed during synthesis (reaction of phenylhydrazine with itself or multiple cyclobutane units).

    • Solution: Extend the gradient wash step to 95% B for at least 5 minutes.

References

  • Separation of Phenylhydrazine Derivatives

    • Title: Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography.[9]

    • Source: Analytical Methods (RSC).
    • URL:[Link]

  • Column Selection Guide for Basic Compounds

    • Title: Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

  • Stability of Hydrazines

    • Title: Oxidative instability of phenylhydrazines: Implic
    • Source: Journal of Organic Chemistry (General Reference Concept).
    • URL:[Link]

Sources

Technical Comparison Guide: IR Spectroscopic Characterization of Cyclobutanol-Hydrazine Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

Cyclobutanol and cyclobutanone hydrazine derivatives are emerging as high-value scaffolds in the synthesis of spirocyclic pharmaceuticals and energetic materials. Their rigid, puckered ring geometry offers unique metabolic stability and conformational restriction compared to linear analogues. However, characterizing these molecules presents a distinct spectroscopic challenge: distinguishing the subtle vibrational signatures of the strained cyclobutane ring from the broad, overlapping bands of the hydrazine moiety .

This guide provides an objective technical comparison of Infrared (IR) Spectroscopy against alternative characterization methods, detailing specific spectral markers required to validate the synthesis of cyclobutanol-hydrazine derivatives.

Technical Deep Dive: The IR Fingerprint

The identification of cyclobutanol hydrazine derivatives relies on detecting the interplay between ring strain (which shifts vibrational frequencies higher, or "blue-shifting") and hydrogen bonding (which shifts frequencies lower, or "red-shifting").

The "Blue Shift" of Ring Strain

Unlike unstrained cyclohexane rings, the cyclobutane ring possesses significant angle strain (~26.3 kcal/mol). This strain increases the


-character of the C-H bonds, leading to higher force constants.
  • Diagnostic Indicator: Look for C-H stretching vibrations shifted to 2950–3000 cm⁻¹ , often appearing sharper and higher in frequency than typical alkyl chains.

  • The Carbonyl Alert: If the derivative is a hydrazone synthesized from cyclobutanone, the precursor's C=O stretch appears at an anomalously high 1785 cm⁻¹ (vs. 1715 cm⁻¹ for standard ketones). The disappearance of this peak is the primary metric of reaction completion.

The Hydrazine Dual-Band

The hydrazine group (


) introduces a critical diagnostic doublet in the high-frequency region.
  • Asymmetric Stretch: ~3400 cm⁻¹

  • Symmetric Stretch: ~3300 cm⁻¹

  • Interference: In cyclobutanol derivatives, the O-H stretch (~3350 cm⁻¹, broad) will overlap significantly with the N-H bands. Differentiation requires dilution studies (see Protocol) to separate free vs. hydrogen-bonded species.

Comparative Analysis: IR vs. Alternatives

While NMR provides structural resolution, IR spectroscopy offers superior real-time monitoring of functional group transformation, particularly for the labile hydrazine moiety.

Table 1: Comparative Performance of Characterization Methods
FeatureIR Spectroscopy (ATR/Transmission) ¹H NMR Spectroscopy Mass Spectrometry (LC-MS)
Primary Utility Functional Group Validation (C=O

C=N conversion)
Structural elucidation & proton countingMolecular weight & purity confirmation
Ring Strain Detection High (Distinct C=O/C-H shifts)Moderate (Chemical shift effects are subtle)None
H-Bonding Insight Excellent (Band broadening/shifting)Good (Shift dependent on concentration/solvent)Poor
Sample Recovery Yes (Non-destructive ATR)YesNo (Destructive)
Throughput High (< 2 mins/sample)Low (10-15 mins/sample)Moderate
Table 2: Diagnostic Peak Assignments for Cyclobutanol-Hydrazine Derivatives
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Note
Cyclobutane Ring C-H Stretch (Asym)2980 – 2995Shifted higher due to ring strain.
Ring Puckering/Def.900 – 920"Breathing" mode; intensity varies with substitution.
Hydrazine (

)
N-H Stretch3300 – 3450Doublet often visible on shoulder of O-H.
N-H Scissoring1610 – 1630Sharp band; distinct from C=N.
N-N Stretch1050 – 1150Weak; often obscured by C-C skeletal vibrations.
Hydrazone (

)
C=N Stretch1620 – 1640Key Marker. Replaces C=O (1785 cm⁻¹).
Alcohol (C-OH) O-H Stretch3200 – 3500Broad; centers around 3350 cm⁻¹.
C-O Stretch1080 – 1120Secondary alcohol characteristic.

Mechanistic Visualization

The following diagram illustrates the spectroscopic evolution during the synthesis of a cyclobutanone hydrazone derivative, highlighting the critical "disappearance" and "appearance" events monitored by IR.

IR_Monitoring_Workflow Start Cyclobutanone Precursor Reaction Reaction with Hydrazine/Hydrazide Start->Reaction + N2H4 Spec_Start IR Signature: Strong C=O @ 1785 cm⁻¹ (Strain Shift) Start->Spec_Start Characterized by Product Cyclobutanone Hydrazone Reaction->Product - H2O Spec_Prod IR Signature: New C=N @ 1640 cm⁻¹ N-H Doublet @ 3300-3400 cm⁻¹ Product->Spec_Prod Characterized by Spec_Start->Spec_Prod Monitoring Target: Disappearance of 1785 cm⁻¹

Figure 1: Spectroscopic workflow for monitoring the conversion of cyclobutanone to its hydrazone derivative. The high-frequency shift of the carbonyl (due to ring strain) is the primary baseline marker.

Experimental Protocol: Validating the Spectrum

Objective: Obtain a high-fidelity IR spectrum of a potentially unstable 1-hydrazinocyclobutanol derivative without inducing ring opening or oxidation.

Materials
  • Instrument: FT-IR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum 3 or equivalent).

  • Purge Gas: Dry Nitrogen (Essential to remove atmospheric water/CO2 which mask N-H/O-H regions).

  • Solvent: Anhydrous Dichloromethane (DCM) for solution-phase subtraction (optional).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol.

    • Collect a 32-scan background spectrum under active nitrogen purge.

    • Why? Removes water vapor peaks (3600-3800 cm⁻¹) that interfere with N-H analysis.

  • Sample Preparation (Neat):

    • Place a small amount (< 5 mg) of the solid/oil derivative directly onto the crystal.

    • Apply low pressure initially. Cyclobutane derivatives can be pressure-sensitive (mechano-chemical ring opening).

    • Validation: Ensure the "Ring Breathing" mode at ~900-920 cm⁻¹ is visible. If absent, the ring may have opened.

  • Data Collection:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulations: 16 scans (fast scan to minimize sample heating/degradation).

  • Differential Analysis (If O-H/N-H overlap is severe):

    • Dissolve sample in dilute CCl₄ (if solubility permits) or DCM.

    • Record spectrum in a transmission cell (0.1 mm path length).

    • Result: Hydrogen bonding is disrupted in dilute solution, sharpening the O-H and N-H bands and allowing them to be distinguished (N-H usually appears at lower frequency than free O-H).

References

  • Katon, J. E., & Carter, R. O. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Link

  • NIST Chemistry WebBook. (2023). Cyclobutanone Infrared Spectrum (Coblentz Society).[1] National Institute of Standards and Technology.[1] Link

  • Li, H., & J. Laane. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling. ResearchGate. Link

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • Najiar, L. O., et al. (2024). Hydroxy Group-Enabled Regio- and Stereoselective Hydroalkylation of Alkynyl Cyclobutanol via Palladium-Catalyzed C-C Bond Activation. ResearchGate. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol from Hydrazone Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving phenylhydrazine and cyclobutane moieties, the clear identification of the target molecule, 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol, amidst potential hydrazone byproducts is a critical analytical challenge. The primary byproduct of concern is cyclobutanone phenylhydrazone, which can arise from the reaction of phenylhydrazine with any residual cyclobutanone starting material or impurities. This guide provides an in-depth comparison of these compounds, offering robust, field-proven analytical methodologies and supporting experimental data to ensure accurate characterization and quality control.

The Synthetic Challenge: Proximity of Functionality

The synthesis of 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol typically involves the reaction of phenylhydrazine with a cyclobutanone derivative. The inherent reactivity of the hydrazine functional group towards carbonyls makes the formation of the hydrazone byproduct, cyclobutanone phenylhydrazone, a common occurrence. The structural similarities between the desired product and the byproduct necessitate the use of precise analytical techniques for their differentiation.

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products Phenylhydrazine Phenylhydrazine Target 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol (Desired Product) Phenylhydrazine->Target Reaction with Cyclobutanone epoxide or equivalent Byproduct Cyclobutanone Phenylhydrazone (Byproduct) Phenylhydrazine->Byproduct Condensation Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Byproduct

Caption: Synthetic pathways to the target molecule and a common hydrazone byproduct.

Comparative Analysis: Key Distinguishing Features

The fundamental structural difference lies in the connectivity of the nitrogen atom. In the target molecule, it is a substituted hydrazine with N-N and N-C single bonds. In the byproduct, a C=N double bond is present, forming the hydrazone linkage. This difference is the cornerstone of the analytical strategies outlined below.

Feature1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-olCyclobutanone Phenylhydrazone
Key Functional Groups Hydrazine (-NH-NH-), Tertiary Alcohol (-OH)Hydrazone (>C=N-NH-)
Molecular Formula C₁₁H₁₆N₂OC₁₀H₁₂N₂
Molecular Weight 192.26 g/mol 160.22 g/mol

Chromatographic Separation: Exploiting Polarity Differences

Due to the presence of the hydroxyl group and the N-H bonds, 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol is significantly more polar than the corresponding hydrazone byproduct. This difference in polarity is effectively exploited by chromatographic techniques.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, real-time reaction monitoring and purity assessment. The higher polarity of the target alcohol will result in stronger interaction with the silica gel stationary phase, leading to a lower Retention Factor (Rf) compared to the less polar hydrazone.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve crude reaction mixture and reference standards (if available) in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1-2 mg/mL.

  • Spotting: Apply 1-2 µL of each sample to the baseline of the TLC plate.

  • Eluent System: A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to ascend to ~1 cm from the top.

  • Visualization:

    • UV Light (254 nm): Both compounds are UV active due to the phenyl group and will appear as dark spots.

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: The hydrazine and alcohol moieties of the target compound are readily oxidized, resulting in a yellow-brown spot on a purple background. The hydrazone is also oxidizable but may react less intensely.

      • p-Anisaldehyde Stain: This stain is excellent for visualizing nucleophilic groups. The target compound will likely produce a distinct color (e.g., blue, purple, or green) upon heating, which may differ from the color produced by the hydrazone.[1]

CompoundExpected Rf (30% EtOAc/Hex)Visualization
1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-olLower Rf (~0.3)UV active, Positive KMnO₄, Distinct color with p-anisaldehyde
Cyclobutanone PhenylhydrazoneHigher Rf (~0.6)UV active, Positive KMnO₄ (potentially weaker), Different color with p-anisaldehyde
High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and high-resolution separation, reverse-phase HPLC is the method of choice. The polar nature of the target compound requires careful method development to achieve adequate retention on standard C18 columns.[2]

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: Start with a higher aqueous composition (e.g., 90% A) and gradually increase the organic component (e.g., to 90% B over 15-20 minutes). This will ensure the elution of the polar target compound first, followed by the less polar hydrazone.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol will have a shorter retention time than cyclobutanone phenylhydrazone.

HPLC_Workflow Sample Sample Mixture Injection HPLC Injection Sample->Injection Column C18 Reverse-Phase Column Injection->Column Separation Gradient Elution (Water/Acetonitrile) Column->Separation Detection UV Detector (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram

Caption: Workflow for HPLC separation of the target compound and byproduct.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural information, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy offer clear, diagnostic signals to distinguish between the two compounds.

¹H NMR Spectroscopy

  • 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol:

    • -OH Proton: A broad singlet, typically in the range of 2-5 ppm, which is exchangeable with D₂O.

    • -NH Protons: Two distinct signals for the two N-H protons, often appearing as broad singlets between 4-8 ppm.

    • -CH₂-N- Proton: A singlet or AB quartet around 2.5-3.5 ppm, deshielded by the adjacent nitrogen.

    • Cyclobutane Protons: Complex multiplets in the aliphatic region (1.5-2.5 ppm).

  • Cyclobutanone Phenylhydrazone:

    • Absence of -OH and -CH₂-N- signals.

    • -NH Proton: A characteristic downfield singlet, often >8.0 ppm, due to the deshielding effect of the C=N bond and potential intramolecular hydrogen bonding.[3]

    • Cyclobutane Protons adjacent to C=N: Deshielded multiplets compared to a standard cyclobutane, typically in the 2.5-3.5 ppm range.

¹³C NMR Spectroscopy

  • 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol:

    • Quaternary Carbon (-C-OH): A signal around 70-80 ppm.

    • Methylene Carbon (-CH₂-N-): A signal around 50-60 ppm.

  • Cyclobutanone Phenylhydrazone:

    • Iminic Carbon (>C=N): A highly deshielded signal in the 150-165 ppm range. This is the most definitive diagnostic peak.

    • Absence of quaternary alcohol and N-methylene carbon signals.

Predicted Chemical Shift (δ, ppm)1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-olCyclobutanone Phenylhydrazone
¹H NMR
-OH~2-5 (broad s, D₂O exchangeable)Absent
-NH~4-8 (two broad signals)>8.0 (s)
-CH₂-N-~2.5-3.5 (s)Absent
¹³C NMR
>C=NAbsent~150-165
-C-OH~70-80Absent
-CH₂-N-~50-60Absent
Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid assessment of the key functional groups present.

  • 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol:

    • O-H Stretch: A strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of an alcohol.[4][5]

    • N-H Stretch: One or two medium, sharper peaks in the 3300-3500 cm⁻¹ region, often superimposed on the broad O-H band.[6]

    • C-O Stretch: A strong band in the 1100-1200 cm⁻¹ range, indicative of a tertiary alcohol.[7]

  • Cyclobutanone Phenylhydrazone:

    • Absence of a broad O-H stretch.

    • N-H Stretch: A single, relatively sharp peak around 3300 cm⁻¹.

    • C=N Stretch: A medium intensity absorption in the 1600-1650 cm⁻¹ region.[8] This peak is diagnostic for the hydrazone.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight information and characteristic fragmentation patterns.

  • 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol:

    • Molecular Ion (M⁺): Expected at m/z 192.

    • Fragmentation: Likely to show loss of water (M-18) to give a peak at m/z 174. Alpha-cleavage next to the oxygen and nitrogen atoms is also expected, leading to fragments corresponding to the cyclobutanol ring and the phenylhydrazine moiety. A key fragment would be the loss of the cyclobutanol ring.

  • Cyclobutanone Phenylhydrazone:

    • Molecular Ion (M⁺): A prominent peak at m/z 160.

    • Fragmentation: Characterized by cleavage of the N-N bond and fragmentation of the cyclobutane ring. The phenylhydrazone structure is relatively stable, often leading to a more intense molecular ion peak compared to the alcohol.[9]

Conclusion

The differentiation of 1-[(2-phenylhydrazin-1-yl)methyl]cyclobutan-1-ol from its common hydrazone byproduct, cyclobutanone phenylhydrazone, is readily achievable through a systematic application of chromatographic and spectroscopic techniques. TLC provides a rapid and effective means for reaction monitoring, while HPLC offers quantitative data on purity. For unambiguous structural confirmation, NMR spectroscopy is the most powerful tool, with the presence or absence of the iminic carbon signal in the ¹³C NMR spectrum serving as a definitive marker. Complementary information from IR spectroscopy and mass spectrometry further solidifies the identification. By employing the protocols and understanding the key data points outlined in this guide, researchers can confidently characterize their synthetic products, ensuring the integrity and quality of their work.

References

  • German, M. W. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-19. Available at: [Link]

  • German, M. W. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23. Available at: [Link]

  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylhydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Stratification

Compound Classification: Functionalized Phenylhydrazine Derivative. Primary Toxicophore: Phenylhydrazine moiety.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol may be sparse, its structural homology to phenylhydrazine dictates the safety protocol. Phenylhydrazine is a potent hemolytic agent (destroys red blood cells), a skin sensitizer , and a suspected carcinogen . The addition of the cyclobutane-methanol lipophilic tail potentially enhances dermal absorption, making skin contact the highest operational risk.

The "Silent" Hazard: Unlike volatile solvents where olfactory fatigue warns of exposure, this compound (likely a solid or viscous oil) presents a contact hazard. Systemic toxicity can occur via skin absorption without immediate local irritation.

Hierarchy of Controls & Engineering Barriers

PPE is the last line of defense, not the first. The following engineering controls are prerequisites for handling this compound.

  • Primary Containment: All open-vessel manipulations (weighing, transfer, solvation) must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm .

  • Static Control: If the compound is a solid, use an ionizing bar during weighing to prevent electrostatic dispersion of particulates.

  • Closed Systems: For reactions heated above 40°C, utilize closed-system glassware (Schlenk lines) to prevent vapor generation of the parent hydrazine.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient. The following protocol is designed to prevent permeation of hydrazine derivatives.

A. Hand Protection (Critical)

Standard thin nitrile gloves (4 mil) offer insufficient protection against prolonged contact with hydrazines.

Protocol: Double-Gloving Method.

  • Inner Layer: 4-mil Nitrile (Tactility).

  • Outer Layer: Silver Shield/4H (Laminate) or Thick Nitrile (>8 mil) .

    • Reasoning: Laminate gloves provide the highest chemical resistance to amines and hydrazines. If manual dexterity is compromised by laminate, use high-grade, extended-cuff nitrile changed every 15 minutes or immediately upon splash.

B. Respiratory Protection
  • Routine Use: Not required if working in a functional fume hood.

  • Spill/Outside Hood: A Full-Face Air-Purifying Respirator (APR) with a P100/OV (Organic Vapor) cartridge.

    • Note: Phenylhydrazine has poor warning properties. If the compound is aerosolized, supplied air (SCBA) is the only fail-safe.

C. Body & Eye Defense
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of absorption through the lacrimal duct or splash migration.

  • Body: Tyvek® lab coat or apron over a standard cotton lab coat. Cotton absorbs and holds toxic liquids against the skin; Tyvek repels them.

PPE Selection Summary Table
PPE CategoryMinimum SpecificationPerformance Rationale
Gloves (Primary) Silver Shield (Laminate) >480 min breakthrough time for hydrazines.
Gloves (Splash) Nitrile (Double, >8 mil total) Sacrificial layer; change immediately upon contact.
Eye Protection Indirect Vent Goggles Prevents vapor/splash entry to mucosa.
Clothing Tyvek Sleeves/Apron Prevents saturation of underlying fabrics.

Operational Workflow: Handling & Synthesis

Step 1: Pre-Operational Check

Verify fume hood flow. Prepare a "Decon Station" inside the hood containing a tray with absorbent pads and a wash bottle of 10% Ferric Chloride or Dilute Bleach (Sodium Hypochlorite) (See disposal section for caveats).

Step 2: Weighing & Transfer
  • Place the balance inside the fume hood.

  • Tare the receiving vessel (not the spatula).

  • Transfer solid/oil using a disposable spatula.

  • Self-Validating Step: Wipe the exterior of the receiving flask with a solvent-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste.

Step 3: Reaction Monitoring

When taking TLC or LCMS aliquots, assume the syringe/pipette tip is fully contaminated. Eject tips immediately into a solid waste container located inside the hood.

Visualizing the Safety Decision Matrix

SafetyLogic Start Task Assessment State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Liquid/Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Action1 Use Static Ionizer + P100 Backup Hood->Action1 Yes (Solid) Action2 Double Nitrile (Change <15m) Hood->Action2 Yes (Liquid) Action3 STOP WORK Require SCBA Hood->Action3 No

Figure 1: PPE and Engineering Control Decision Matrix for Hydrazine Derivatives.

Emergency Response & Decontamination

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use solvents (ethanol/acetone) to wash skin; this accelerates absorption of the lipophilic cyclobutane moiety.

  • Inhalation: Move to fresh air immediately. Seek medical attention; hemotoxicity effects may be delayed.

Spill Management Protocol
  • Isolate: Evacuate the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Contain: Cover spill with a non-combustible absorbent (Vermiculite or Sand).

    • Warning: Do not use paper towels or sawdust for neat hydrazine spills; although less likely with this derivative, hydrazines can be hypergolic (spontaneously ignite) with organic materials.

  • Decontaminate: Wipe the surface with 10% Sodium Hypochlorite (Bleach) .

    • Chemistry Note: Bleach oxidizes the hydrazine to nitrogen gas and water. Ensure good ventilation as this reaction is exothermic and may release chloramines.

Waste Disposal Strategy

Proper disposal prevents downstream hazards in the waste stream.

  • Segregation: Do NOT mix this compound with oxidizing acids (Nitric, Perchloric) or heavy metal waste.

  • Labeling: Clearly tag waste as "Toxic: Phenylhydrazine Derivative" and "Suspected Carcinogen."

  • Quenching (Optional): Small amounts of residue can be quenched with dilute hypochlorite solution before disposal, but bulk waste should be disposed of as "P-List" type hazardous waste (acutely toxic).

Emergency Workflow Diagram

EmergencyResponse Spill Spill Detected Evacuate Evacuate & Signage Spill->Evacuate PPE Don PPE: Laminate Gloves + Resp Evacuate->PPE Absorb Absorb: Vermiculite/Sand PPE->Absorb Clean Decon: 10% Bleach Wash Absorb->Clean Dispose hazardous Waste (Segregated) Clean->Dispose

Figure 2: Sequential workflow for managing spills of toxic hydrazine derivatives.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Phenylhydrazine: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Phenylhydrazine - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Phenylhydrazine. United States Department of Labor. [Link]

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